[5-(2-Fluorophenyl)furan-2-yl](morpholin-4-yl)methanethione
CAS No.:
Cat. No.: VC16258165
Molecular Formula: C15H14FNO2S
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14FNO2S |
|---|---|
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | [5-(2-fluorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
| Standard InChI | InChI=1S/C15H14FNO2S/c16-12-4-2-1-3-11(12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2 |
| Standard InChI Key | XKINNDHUVBCUFO-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3F |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular architecture of 5-(2-fluorophenyl)furan-2-ylmethanethione comprises three primary components:
-
Furan backbone: A five-membered oxygen-containing heterocycle substituted at the 5-position with a 2-fluorophenyl group. The electron-withdrawing fluorine atom at the ortho position of the phenyl ring influences the compound's electronic distribution, potentially enhancing its reactivity in electrophilic substitutions .
-
Morpholine moiety: A six-membered saturated ring containing one oxygen and one nitrogen atom, connected to the furan system via a methanethione bridge. The morpholine group contributes to the molecule's solubility in polar solvents and may participate in hydrogen bonding interactions .
-
Methanethione functional group: A thiocarbonyl group (C=S) that replaces the typical carbonyl group found in analogous compounds. This substitution increases molecular polarizability and may enhance binding affinity to metal-containing biological targets .
The IUPAC name derives from these components: methanethione indicates the central thioketone group, while 5-(2-fluorophenyl)furan-2-yl and morpholin-4-yl specify the substituents.
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₃FN₂O₂S |
| Molecular Weight | 320.34 g/mol |
| Hybridization | sp² (furan), sp³ (morpholine) |
| Key Functional Groups | Thiocarbonyl, ether, tertiary amine |
Synthetic Pathways and Optimization
The synthesis of 5-(2-fluorophenyl)furan-2-ylmethanethione typically involves three sequential stages:
Furan Core Functionalization
-
2-Fluorophenyl introduction: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) install the 2-fluorophenyl group onto a preformed 5-bromofuran derivative. Optimized conditions use Pd(PPh₃)₄ as catalyst and K₂CO₃ as base in toluene/water (3:1) at 80°C, achieving >85% yield .
-
Thione group installation: Treatment of the furan carbonyl precursor with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in anhydrous THF under reflux converts the ketone to thioketone. Reaction monitoring via FT-IR confirms C=O (1700 cm⁻¹) to C=S (1250 cm⁻¹) conversion .
Morpholine Conjugation
The morpholine moiety is introduced through nucleophilic substitution or Mitsunobu reactions:
-
Nucleophilic pathway: Reacting 4-chloromorpholine with the thiolate intermediate generated from the thioketone using NaH in DMF at 0–5°C.
-
Mitsunobu variant: Employing DIAD and PPh₃ to couple morpholine to a hydroxyl-containing precursor, though this method shows lower yields (~65%) compared to nucleophilic routes (~78%) .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Furan fluorophenylation | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 80°C | 87 |
| Thionation | Lawesson's reagent, THF, reflux | 92 |
| Morpholine coupling | 4-chloromorpholine, NaH, DMF, 0°C | 78 |
Physicochemical Properties and Spectroscopic Profiling
The compound exhibits unique characteristics stemming from its hybrid structure:
Solubility and Stability
-
Aqueous solubility: 0.12 mg/mL (pH 7.4 PBS), enhanced to 1.8 mg/mL in 0.5% Tween-80 emulsions.
-
Thermal stability: Decomposition onset at 218°C (TGA), with melting point observed at 142–145°C (DSC) .
-
Photostability: <5% degradation after 48 hr under UVA (320–400 nm), making it suitable for light-exposed formulations .
Spectroscopic Signatures
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (dd, J = 8.4, 2.0 Hz, 1H, fluorophenyl H-6)
-
δ 7.45–7.38 (m, 2H, fluorophenyl H-3, H-4)
-
δ 7.12 (td, J = 7.6, 2.0 Hz, 1H, fluorophenyl H-5)
-
δ 6.75 (d, J = 3.2 Hz, 1H, furan H-3)
-
δ 6.52 (d, J = 3.2 Hz, 1H, furan H-4)
IR (ATR, cm⁻¹):
-
1585 (C=C aromatic)
-
1247 (C=S stretch)
-
1110 (C-O-C morpholine)
-
745 (C-F bending)
Reactivity and Mechanistic Insights
The compound participates in characteristic reactions:
Thioketone Reactivity
-
Nucleophilic additions: Reacts with Grignard reagents (e.g., MeMgBr) at the thiocarbonyl group, yielding secondary thiols.
-
Oxidation: Treatment with mCPBA (meta-chloroperbenzoic acid) forms the corresponding sulfoxide (S=O) and sulfone (O=S=O) derivatives, confirmed by MS and ¹³C NMR .
Biological Interactions
Molecular docking studies suggest:
-
Enzyme inhibition: The thiocarbonyl group coordinates with Zn²⁺ in matrix metalloproteinase-9 (MMP-9) active sites (binding energy: -8.7 kcal/mol).
-
Membrane permeability: LogP of 2.91 (calculated) indicates moderate blood-brain barrier penetration potential .
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| LogP | 2.91 |
| Topological PSA | 68.2 Ų |
| H-bond donors | 0 |
| H-bond acceptors | 5 |
| CYP3A4 inhibition | Probable (70%) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume